

An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ethyl 4-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1582547

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Prepared by: Your Senior Application Scientist

This guide provides a comprehensive overview of **ethyl 4-methyl-1H-pyrrole-2-carboxylate**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, characterization, safe handling, and its significant applications in medicinal chemistry.

Core Compound Identification and Properties

Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative. The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules.^[1] This specific functionalization pattern makes it a valuable intermediate in the synthesis of more complex molecular architectures.

CAS Number: 40611-85-6^[2]^[3]

Physicochemical Properties

A summary of the key computed physicochemical properties of **ethyl 4-methyl-1H-pyrrole-2-carboxylate** is presented below. These parameters are crucial for understanding its behavior in chemical reactions and biological systems.

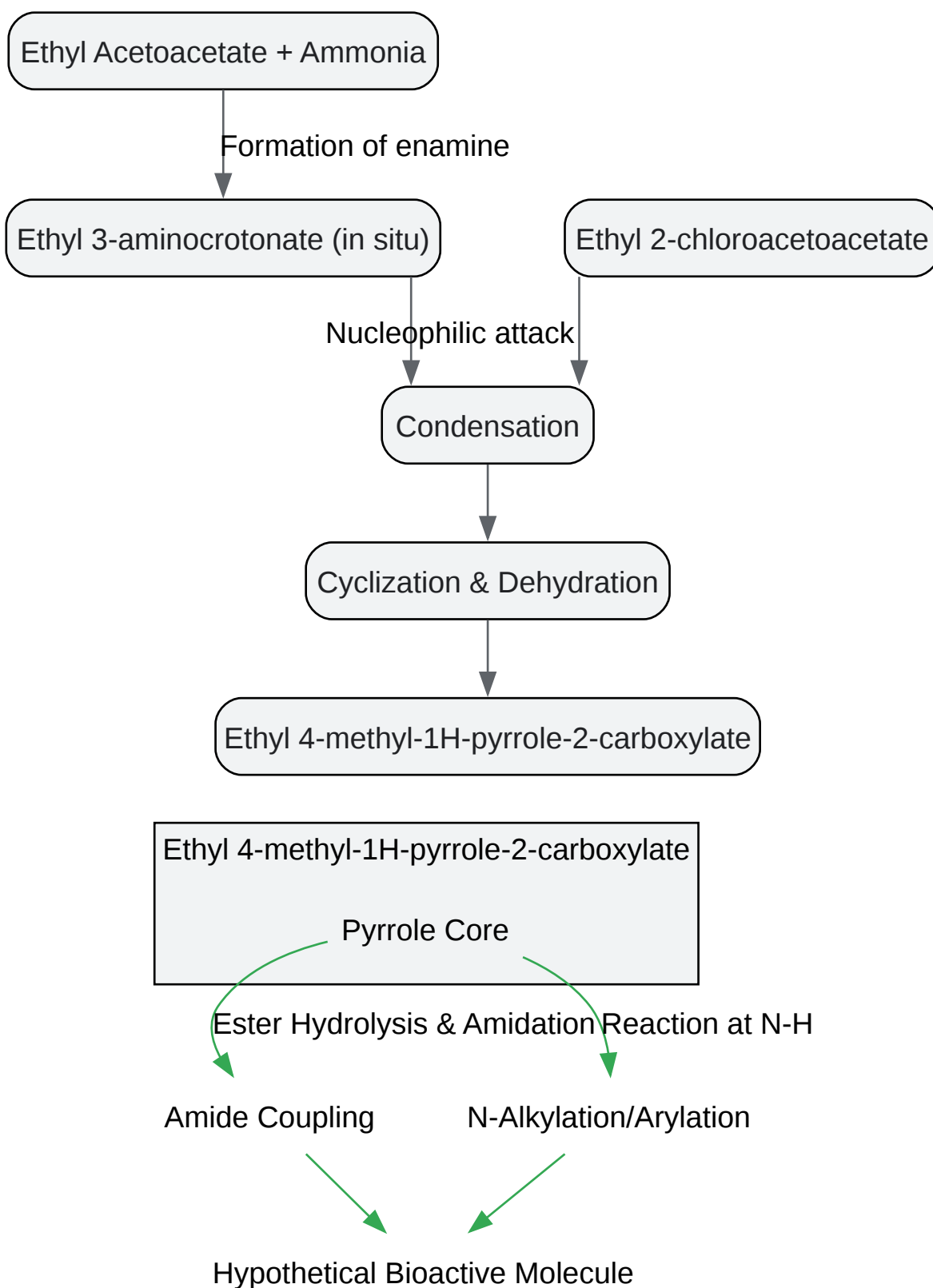
Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO ₂	PubChem[3]
Molecular Weight	153.18 g/mol	PubChem[3]
IUPAC Name	ethyl 4-methyl-1H-pyrrole-2-carboxylate	PubChem[3]
SMILES	<chem>CCOC(=O)C1=CC(=CN1)C</chem>	PubChem[3]
InChIKey	RWFKYBVNHRKZSN-UHFFFAOYSA-N	PubChem[3]

Synthesis Pathway and Experimental Protocol

The synthesis of substituted pyrroles can be achieved through various classical methods, such as the Paal-Knorr and Hantzsch reactions.[1] For **ethyl 4-methyl-1H-pyrrole-2-carboxylate**, a common and efficient approach is a modification of the Hantzsch pyrrole synthesis. This method involves the condensation of an α -halo ketone or aldehyde with a β -ketoester and an amine source, in this case, ammonia or an ammonium salt.

The rationale for choosing this pathway lies in the ready availability of the starting materials and the generally high yields and purity of the resulting pyrrole. The reaction mechanism proceeds through a series of condensations and cyclization to form the aromatic pyrrole ring.

Proposed Synthetic Workflow



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References

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- 2. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | CAS#:40611-85-6 | Chemsrce [chemsrc.com]
- 3. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C₈H₁₁NO₂ | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4-methyl-1H-pyrrole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582547#ethyl-4-methyl-1h-pyrrole-2-carboxylate-cas-number]

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